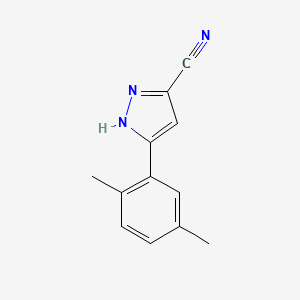

5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-8-3-4-9(2)11(5-8)12-6-10(7-13)14-15-12/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSGNHMGENHRJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=NN2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290697-37-8 | |

| Record name | 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 2,5 Dimethylphenyl 1h Pyrazole 3 Carbonitrile and Analogs

Classical and Contemporary Synthetic Routes to Pyrazole (B372694) Carbonitriles

The construction of the pyrazole carbonitrile core is traditionally achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. frontiersin.org In the context of 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile, this would conceptually involve a precursor bearing the 2,5-dimethylphenyl moiety and a latent or overt dicarbonyl functionality, which upon reaction with hydrazine, would form the pyrazole ring.

Contemporary methods have evolved to enhance efficiency, atom economy, and structural diversity. These often employ transition-metal catalysis or leverage the principles of green chemistry to afford pyrazole carbonitriles under milder conditions with improved yields.

Multicomponent Reaction (MCR) Strategies for Pyrazole Carbonitrile Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful tool for the synthesis of complex molecules like pyrazole carbonitriles. nih.govbeilstein-journals.orgresearchgate.net These reactions are highly convergent and often allow for the rapid generation of molecular diversity.

Three-Component Cyclocondensation Approaches

A prevalent and efficient MCR for pyrazole synthesis is the three-component cyclocondensation reaction. This approach typically involves the reaction of a carbonyl compound, a compound with an active methylene (B1212753) group, and a hydrazine. researchgate.net

A widely employed three-component reaction for the synthesis of 5-aminopyrazole-4-carbonitriles involves the condensation of an aromatic aldehyde, malononitrile (B47326), and a hydrazine. nih.gov While this specific reaction leads to a different substitution pattern than the target compound, the underlying principle of forming the pyrazole ring from these three components is highly relevant.

The proposed mechanism for such reactions generally initiates with a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequently, a Michael addition of hydrazine to this intermediate occurs, followed by intramolecular cyclization and tautomerization to yield the final pyrazole product. nih.gov The reaction can be catalyzed by various catalysts, including novel nanocatalysts, to improve efficiency and yield under eco-friendly conditions. nih.gov

To synthesize this compound via a related pathway, one might envision a reaction starting with 2,5-dimethylbenzaldehyde, a suitable three-carbon synthon for the pyrazole backbone with a nitrile group at the appropriate position, and hydrazine. The regiochemical outcome of the cyclization would be critical in determining the final substitution pattern.

Another established route to pyrazole carbonitriles involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines. This method provides a reliable pathway to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. The reaction proceeds through a nucleophilic substitution of the ethoxy group by the hydrazine, followed by an intramolecular cyclization. The regioselectivity of this reaction is generally well-controlled, leading to the formation of the 1,5-disubstituted pyrazole isomer. mdpi.comhelsinki.fi

Other Multi-component Approaches

Beyond the three-component strategies, more complex MCRs, including four- and five-component reactions, have been developed for the synthesis of highly substituted pyrazole derivatives, often leading to fused heterocyclic systems containing a pyrazole core. researchgate.netnih.gov These reactions further highlight the versatility of MCRs in generating a wide array of pyrazole-containing molecules from simple starting materials in a single step. For instance, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine can lead to the formation of pyrano[2,3-c]pyrazole derivatives. researchgate.netnih.gov

Regioselective Synthesis of Substituted Pyrazole Carbonitriles

The regioselectivity of pyrazole synthesis is a critical aspect, particularly when unsymmetrical precursors are used. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to two regioisomeric pyrazoles. The control of this regioselectivity is often influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.govnih.gov

For the synthesis of this compound, a regioselective approach is paramount to ensure the correct placement of the 2,5-dimethylphenyl group at the C5 position and the carbonitrile group at the C3 position. One potential strategy involves the use of a β-ketonitrile precursor, such as 3-(2,5-dimethylphenyl)-3-oxopropanenitrile. The cyclocondensation of this intermediate with hydrazine would be expected to proceed via initial attack of a hydrazine nitrogen at the ketone carbonyl, followed by cyclization involving the nitrile group. The regiochemical outcome of this cyclization would dictate the final product.

Modern synthetic methods often employ directing groups or specific catalysts to achieve high regioselectivity in pyrazole formation. mdpi.comnih.govorganic-chemistry.org These advanced strategies provide greater control over the molecular architecture of the resulting pyrazole derivatives.

Below is a table summarizing various synthetic approaches for pyrazole carbonitriles, highlighting the reactants and the resulting pyrazole substitution pattern.

| Synthetic Method | Reactants | Typical Product |

| Three-Component Condensation | Aromatic Aldehyde, Malononitrile, Hydrazine | 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile |

| Cyclization | (Ethoxymethylene)malononitrile, Aryl Hydrazine | 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile |

| Four-Component Condensation | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine | Pyrano[2,3-c]pyrazole derivatives |

| Cyclocondensation | β-Ketonitrile, Hydrazine | 5-Substituted-1H-pyrazol-3-amine or regioisomers |

Green Chemistry Approaches in Pyrazole Carbonitrile Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact, improve safety, and increase efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and utilizing energy-efficient methods. nih.gov

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes represents a significant advancement in green chemistry. These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as solvent-free reactions or the use of benign media.

One notable approach involves the one-pot, three-component reaction of aromatic aldehydes, malononitrile, and phenylhydrazine (B124118) derivatives in environmentally friendly solvents like water and ethanol (B145695) at room temperature. rsc.org This method avoids the need for a catalyst, simplifying the procedure and purification process. Another innovative catalyst-free approach utilizes a novel biocompatible deep eutectic solvent (DES) composed of glucose and urea. This medium acts as both the solvent and a promoter for the multicomponent synthesis of pyrazole-4-carbonitrile derivatives, proceeding efficiently at room temperature without the need for any harmful organic solvents. researchgate.net

Solvent-free synthesis is another key strategy. For instance, pyrano[2,3-c]pyrazoles, a related class of compounds, can be obtained by simply mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the absence of any solvent. mdpi.com This method significantly reduces waste and eliminates the environmental and health hazards associated with volatile organic solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages such as drastically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. mdpi.com

The synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives, for example, has been efficiently achieved through a four-component reaction using microwave irradiation in water. advion.com In the presence of potassium phthalimide (B116566) as an organocatalyst, reactions are completed in just 3-4 minutes, yielding products in the range of 91-97%. advion.com This is a substantial improvement over conventional heating methods. advion.com Similarly, ionic liquids like N-methyl pyridinium (B92312) toluene (B28343) sulfonate (NMPyTs) have been used as catalysts in solvent-free, microwave-assisted syntheses of pyrano[2,3-c]pyrazoles, achieving high yields in as little as 7-15 minutes. jetir.org

Application of Novel Catalytic Systems (e.g., Potassium Phthalimide, Lewis Acids, Nano Catalysts)

The exploration of novel catalytic systems is at the forefront of developing efficient and green synthetic methodologies for pyrazole carbonitriles.

Potassium Phthalimide (PPI): As a mild, inexpensive, and commercially available organocatalyst, potassium phthalimide has proven effective in synthesizing 5-aminopyrazole-4-carbonitriles. clockss.org It catalyzes the one-pot, three-component reaction of aldehydes, phenylhydrazine, and malononitrile in a green EtOH:H2O mixture at 50 °C. clockss.org The catalyst is recyclable and promotes the reaction efficiently, offering benefits like time-saving, mild conditions, and high atom economy. clockss.org

Lewis Acids: Lewis acids are known to catalyze various organic transformations, including the synthesis of pyrazoles. While some Lewis acids can inhibit cyclization, others have been used effectively. For instance, AlCl3 has been employed as a catalyst for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives in aqueous ethanol, leading to high yields in under 30 minutes.

Nano Catalysts: Nanomaterials offer unique catalytic properties due to their high surface-area-to-volume ratio, leading to enhanced reactivity and efficiency. Several nano-catalytic systems have been developed for the synthesis of pyrazole carbonitrile analogs. A prominent example involves silica-coated Fe3O4 magnetic nanoparticles functionalized with agents like tannic acid or vanillin/thioglycolic acid. nih.govrsc.org These catalysts are used in three-component reactions to produce 5-amino-pyrazole-4-carbonitriles. nih.govrsc.org Their key advantages include high yields, short reaction times, operational simplicity, and, crucially, easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles with consistent activity. nih.govrsc.org

| Catalyst Type | Specific Catalyst | Reactants | Conditions | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| Organocatalyst | Potassium Phthalimide (PPI) | Aldehydes, Phenylhydrazine, Malononitrile | EtOH:H2O, 50 °C | High | Recyclable, inexpensive, mild conditions, high atom economy | clockss.org |

| Nano Catalyst | Fe3O4@SiO2@Tannic acid | Azo-linked aldehydes, Malononitrile, Phenylhydrazine | Mechanochemical, 80 °C | High | Magnetically separable, reusable (6 cycles), short reaction times | nih.gov |

| Nano Catalyst | Fe3O4@SiO2@vanillin@thioglycolic acid | Pyrazolecarbaldehydes, Malononitrile, Phenylhydrazine | Mechanochemical, Solvent-free | High | Magnetically separable, reusable (6 cycles), eco-friendly | rsc.org |

| Nano Catalyst | Fe3O4/SiO2/NH/CC/2APy/CuII | (Not specified) | (Not specified) | 59-85 | Magnetically separable, reusable (5 runs), short reaction times (4-12 min) | researchgate.net |

Synthesis via 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing the pyrazole ring. chim.it This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, which is often an alkyne or an alkyne equivalent. chim.itnih.gov

Nitrile imines are commonly generated in situ from hydrazonoyl halides by treatment with a base. chim.it Their subsequent reaction with alkynes leads directly to the formation of the aromatic pyrazole ring. chim.it A significant advantage of this method over cyclocondensation reactions is the inherently higher regioselectivity, which is governed by the electronic properties of the dipole and dipolarophile. chim.it Computational studies often align with experimental results, explaining the observed regiochemistry based on frontier molecular orbital (FMO) theory. chim.it

In cases where alkynes are unstable or difficult to prepare, alkyne surrogates can be employed. For example, trisubstituted bromoalkenes can serve as alkyne synthons. They react with nitrile imines to form bromopyrazoline intermediates, which then undergo spontaneous dehydrobromination to yield fully substituted, aromatic pyrazoles. nih.gov This strategy circumvents issues related to alkyne preparation and can control the regioselectivity of the cycloaddition. nih.gov The reaction of nitrile imines with electron-poor alkynes, such as benzyl (B1604629) propiolate, can sometimes lead to mixtures of regioisomers, whereas reactions with electron-rich alkynes tend to be highly regioselective, almost exclusively forming 5-substituted pyrazoles. chim.it

Functionalization of the Pyrazole Ring in Carbonitrile Derivatives

Post-synthetic modification, or functionalization, of the pre-formed pyrazole ring is a crucial strategy for creating a diverse library of derivatives. The reactivity of the pyrazole ring dictates the possible transformations. It is considered a π-excessive aromatic heterocycle, with distinct sites for electrophilic and nucleophilic attack. nih.gov

Electrophilic Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, preferentially occur at the C4 position of the pyrazole ring. pharmajournal.netslideshare.net The two nitrogen atoms reduce the electron density at the C3 and C5 positions, making the C4 position the most nucleophilic and thus the primary site for electrophilic attack. pharmajournal.net

Nucleophilic Substitution and Attack: Conversely, the C3 and C5 positions are more electron-deficient and are susceptible to nucleophilic attack, particularly if a strong electron-withdrawing group is present on the ring. nih.gov The free N-H group at the N1 position can be readily alkylated or acylated using reagents like alkyl halides or acid chlorides, respectively. pharmajournal.net

Transition-Metal-Catalyzed C-H Functionalization: A more modern and versatile approach to functionalization is the direct C-H activation/functionalization catalyzed by transition metals (e.g., palladium, rhodium, ruthenium). rsc.orgresearchgate.net This powerful technique allows for the formation of new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized substrates (like halogenated pyrazoles). rsc.orgresearchgate.net The N2 atom of the pyrazole ring can act as a directing group, guiding the metal catalyst to functionalize specific C-H bonds, often at the C5 position, with high regioselectivity. researchgate.net This methodology provides access to a wide range of arylated, alkenylated, and alkylated pyrazole derivatives. researchgate.net

Mechanistic Pathways of Pyrazole Carbonitrile Formation

The formation of 5-aminopyrazole-4-carbonitriles and related structures through multicomponent reactions generally proceeds via a well-established mechanistic sequence involving condensation, addition, and cyclization steps.

A common pathway begins with a Knoevenagel condensation between an aldehyde and an active methylene compound, such as malononitrile. clockss.orgresearchgate.net This step, often base-catalyzed, results in the formation of an α,β-unsaturated nitrile intermediate (an arylidenemalononitrile). encyclopedia.pub

Subsequently, a hydrazine derivative undergoes a Michael-type addition to this electron-deficient alkene. researchgate.netencyclopedia.pub The nucleophilic nitrogen of the hydrazine attacks the β-carbon of the arylidenemalononitrile, forming a new carbon-nitrogen bond and generating an intermediate adduct. clockss.org

The final step is an intramolecular cyclization followed by tautomerization. The terminal amino group of the hydrazine adduct attacks the nitrile carbon, leading to the formation of a five-membered ring. clockss.orgencyclopedia.pub Subsequent proton transfers and tautomerization result in the stable, aromatic 5-aminopyrazole-4-carbonitrile product. researchgate.net The entire process is a domino reaction where the intermediates are consumed in subsequent steps without being isolated. nih.gov

Proposed Reaction Mechanisms (e.g., Michael-type Addition-Cyclization)

The synthesis of 5-substituted-1H-pyrazole-3-carbonitriles frequently employs a multicomponent reaction strategy. A prevalent mechanism involves a cascade of reactions beginning with a Knoevenagel condensation, followed by a Michael-type addition and subsequent intramolecular cyclization. nih.govbeilstein-journals.org

In a typical synthesis for an analog, an aromatic aldehyde and malononitrile react to form an intermediate known as an arylidene malononitrile. nih.gov This step is a classic Knoevenagel condensation. The resulting α,β-unsaturated dinitrile is a potent Michael acceptor. The subsequent introduction of a hydrazine derivative initiates a Michael-type addition, where the nucleophilic nitrogen of the hydrazine attacks the β-carbon of the double bond. nih.gov

This addition leads to the formation of a new, acyclic intermediate. This intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks one of the nitrile groups. Following the cyclization, a tautomerization and subsequent aromatization by elimination of a molecule (such as water or ammonia, depending on the exact pathway) yields the stable 1H-pyrazole ring. rsc.org

Another well-established route to pyrazoles involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. conicet.gov.ar For pyrazole-3-carbonitriles, a suitable precursor would be a β-ketonitrile. The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by cyclization and dehydration to furnish the final pyrazole product. The regiochemical outcome of this reaction is highly dependent on the nature of the substituents on the 1,3-dicarbonyl precursor and the hydrazine derivative.

The table below outlines a generalized reaction scheme for the synthesis of pyrazole-3-carbonitrile analogs via a multicomponent approach.

| Step | Reaction Type | Reactants | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | Aromatic Aldehyde, Malononitrile | Arylidene Malononitrile | Formation of an α,β-unsaturated dinitrile, which acts as a Michael acceptor. nih.gov |

| 2 | Michael Addition | Arylidene Malononitrile, Hydrazine | Acyclic Adduct | Nucleophilic attack of hydrazine onto the activated double bond of the Michael acceptor. nih.govresearchgate.net |

| 3 | Intramolecular Cyclization | Acyclic Adduct | Pyrazoline Intermediate | The terminal amino group of the hydrazine moiety attacks a nitrile group to form a five-membered ring. |

| 4 | Aromatization | Pyrazoline Intermediate | Pyrazole Product | Elimination of a small molecule leads to the formation of the stable aromatic pyrazole ring. |

Role of Intermediates in Reaction Selectivity

The selectivity of pyrazole synthesis, particularly regioselectivity, is critically influenced by the stability and reactivity of the intermediates formed during the reaction. conicet.gov.ar When a non-symmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can potentially be formed. conicet.gov.ar

The reaction pathway is often dictated by the initial nucleophilic attack of the hydrazine. The two nitrogen atoms of a substituted hydrazine (e.g., methylhydrazine) have different nucleophilicities. The initial condensation can occur at either of the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different hydrazone intermediates. The subsequent cyclization of these intermediates determines the final regiochemical outcome. conicet.gov.ar

Several factors can influence which intermediate is preferentially formed and, consequently, the major regioisomer produced:

Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the reaction sites, favoring the formation of the less hindered hydrazone intermediate. beilstein-journals.org

Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electrophilicity of the carbonyl carbons. The more electrophilic carbon is typically attacked preferentially by the more nucleophilic nitrogen of the hydrazine.

Solvent Effects: The choice of solvent can play a dramatic role in regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can significantly enhance the regioselectivity of the condensation reaction compared to traditional solvents like ethanol. conicet.gov.ar These solvents can stabilize one of the intermediate transition states over the other, likely through specific hydrogen bonding interactions, thereby directing the reaction towards a single regioisomer. conicet.gov.ar

The following table summarizes the key factors that govern the selectivity of pyrazole synthesis through the control of reaction intermediates.

| Factor | Influence on Intermediates | Effect on Selectivity | Reference |

|---|---|---|---|

| Steric Effects | Favors formation of the less sterically hindered hydrazone intermediate. | Directs the reaction to produce the sterically favored regioisomer. | beilstein-journals.org |

| Electronic Effects | Modulates the electrophilicity of reaction sites, favoring attack at the more electron-deficient center. | Governs the initial site of condensation, determining the resulting regioisomer. | conicet.gov.ar |

| Solvent Choice | Differentially stabilizes transition states of competing reaction pathways. Fluorinated alcohols can enhance this effect. | Can dramatically increase the ratio of one regioisomer over the other. | conicet.gov.ar |

| Catalysts | Can activate specific functional groups or stabilize certain tautomeric intermediates (e.g., enol forms). | Enhances reaction rates and can favor the formation of a specific product isomer. | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 2,5 Dimethylphenyl 1h Pyrazole 3 Carbonitrile Derivatives

Application of Advanced Spectroscopic Techniques for Structural Determination

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of electromagnetic radiation with matter to reveal molecular structure. For pyrazole (B372694) carbonitrile derivatives, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy is employed to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazole Carbonitrile Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

In the ¹H NMR spectrum of 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile, distinct signals are expected for each unique proton environment. The proton on the pyrazole ring (C4-H) would typically appear as a singlet in the aromatic region. The protons of the dimethylphenyl group would present as a characteristic pattern of singlets and multiplets, also in the aromatic region, while the two methyl groups would each produce a sharp singlet in the upfield region (around 2.4 ppm). The broad singlet for the N-H proton of the pyrazole ring is also a key diagnostic signal. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonitrile carbon (C≡N) is expected in the 112-120 ppm range. rsc.org The carbons of the pyrazole and dimethylphenyl rings would resonate in the aromatic region (typically 110-150 ppm), with the specific shifts influenced by the electronic effects of the substituents. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrazole N-H | Variable, broad | - |

| Pyrazole C4-H | ~6.5 - 7.0 (s) | ~95 - 105 |

| Phenyl C3'-H, C4'-H, C6'-H | ~7.0 - 7.5 (m) | ~125 - 135 |

| Methyl (2'-CH₃) | ~2.3 - 2.5 (s) | ~20 - 22 |

| Methyl (5'-CH₃) | ~2.3 - 2.5 (s) | ~20 - 22 |

| Pyrazole C3 | - | ~130 - 140 |

| Pyrazole C5 | - | ~145 - 155 |

| Phenyl C1' | - | ~130 - 135 |

| Phenyl C2' | - | ~135 - 140 |

| Phenyl C5' | - | ~135 - 140 |

| Nitrile (C≡N) | - | ~112 - 120 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

For a pyrazole carbonitrile derivative, the IR spectrum would display several key absorption bands. A sharp, intense peak between 2200 and 2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. scispace.commdpi.com The N-H stretching vibration of the pyrazole ring is typically observed as a broad band in the region of 3100-3300 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is seen just below 3000 cm⁻¹. Vibrations corresponding to C=C and C=N bonds within the aromatic and pyrazole rings are found in the 1400-1650 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for Pyrazole Carbonitrile Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Pyrazole N-H | Stretching | 3100 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2970 |

| Nitrile (C≡N) | Stretching | 2200 - 2240 (sharp) |

| Aromatic/Heteroaromatic | C=C and C=N Stretching | 1400 - 1650 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Patterns

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the molecular formula.

For this compound (C₁₂H₁₁N₃), the exact mass of the molecular ion [M]⁺ would be approximately 197.0953. High-resolution mass spectrometry (HRMS) can confirm this value with high precision. In addition to the molecular ion, adducts such as [M+H]⁺ (m/z 198.1026) and [M+Na]⁺ (m/z 220.0845) are commonly observed. uni.lu

The fragmentation pattern, generated by the breakdown of the energetically unstable molecular ion, offers further structural clues. chemguide.co.uk For pyrazole derivatives, common fragmentation pathways include the loss of small, stable molecules like HCN or N₂. researchgate.net Cleavage of the bond between the pyrazole and the dimethylphenyl ring can also occur, leading to characteristic fragment ions.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts uni.lu

| Adduct/Ion | Predicted m/z |

| [M]⁺ | 197.0947 |

| [M+H]⁺ | 198.1026 |

| [M+Na]⁺ | 220.0845 |

| [M+K]⁺ | 236.0585 |

| [M-H]⁻ | 196.0880 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the interconnected π-systems of the pyrazole and phenyl rings.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π→π* electronic transitions within the conjugated aromatic system. nih.gov Unsubstituted pyrazole exhibits a maximal absorption cross-section at approximately 203 nm. nih.gov The extended conjugation provided by the dimethylphenyl and carbonitrile substituents would be expected to shift this absorption to longer wavelengths (a bathochromic shift), likely into the 220-350 nm range. nih.govresearchgate.net The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Fourier Transform Raman (FT-Raman) Spectroscopy in Vibrational Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy detects scattering based on changes in polarizability.

In the FT-Raman spectrum of a pyrazole carbonitrile derivative, vibrations that are symmetric and involve less polar bonds tend to produce strong signals. Therefore, the symmetric stretching of the C=C bonds in the phenyl ring and the pyrazole ring would be prominent. The C≡N stretch, while also visible in IR, often gives a strong and sharp signal in the Raman spectrum as well. tandfonline.com This technique is particularly useful for studying samples in aqueous media, where IR spectroscopy is often hindered by strong water absorption.

X-ray Crystallography for Three-Dimensional Structural Analysis

While spectroscopic methods reveal the connectivity and functional groups of a molecule, X-ray crystallography provides the unambiguous, three-dimensional structure of a compound in the solid state. This technique involves diffracting X-rays off a single crystal of the material, producing a diffraction pattern that can be mathematically transformed into a precise map of electron density and, consequently, atomic positions.

For a pyrazole derivative, a single-crystal X-ray analysis would confirm the planarity of the pyrazole ring and determine the dihedral angle between the pyrazole and the dimethylphenyl rings. nih.govnih.gov It provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group. spast.orgcardiff.ac.uk Pyrazole derivatives are known to crystallize in various systems, with monoclinic and triclinic systems being common. nih.govspast.org The data obtained, including unit cell dimensions and space group, serve as the definitive structural proof of the compound.

Table 4: Representative Crystallographic Data for Phenyl-Pyrazole Derivatives

| Parameter | Compound A nih.gov | Compound B nih.gov | Compound C cardiff.ac.uk |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/n | P2₁/c |

| a (Å) | 9.348 | 21.952 | 9.373 |

| b (Å) | 9.793 | 6.251 | 20.044 |

| c (Å) | 16.366 | 24.152 | 15.328 |

| α (°) ** | 87.49 | 90 | 90 |

| β (°) | 87.32 | 106.31 | 102.90 |

| γ (°) ** | 84.68 | 90 | 90 |

Investigation of Supramolecular Interactions in Crystalline Structures (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound derivatives in the solid state is predominantly governed by a network of non-covalent interactions. Chief among these are hydrogen bonds and π-π stacking, which dictate the molecular packing and ultimate crystal structure. The inherent features of the pyrazole ring, with its hydrogen bond donor (N-H) and acceptor (pyridine-type N) sites, alongside the aromatic phenyl and nitrile functionalities, provide multiple points for these crucial intermolecular contacts.

Hydrogen Bonding:

Hydrogen bonding is a fundamental interaction in defining the crystal packing of pyrazole-containing compounds. The specific nature of the substituents on the pyrazole and phenyl rings determines the types of hydrogen bonds formed and the resulting supramolecular motifs.

In the crystal structure of a related derivative, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, intermolecular N—H···O and C—H···O hydrogen bonds are pivotal. nih.gov These interactions link adjacent molecules, creating a comprehensive three-dimensional network that ensures the stability of the crystal lattice. nih.gov The amino group acts as a hydrogen bond donor to the oxygen atoms of the nitro group on a neighboring molecule, illustrating a common pattern of interaction between electron-donating and electron-withdrawing groups.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.86 | 2.53 | 3.335 | 156 |

| C—H···O | 0.93 | 2.52 | 3.216 | 132 |

D: Donor atom; H: Hydrogen atom; A: Acceptor atom.

Similarly, studies on pyrano[2,3-c]pyrazole derivatives reveal the formation of distinct motifs through hydrogen bonding. For instance, in 6-amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, N—H···N and C—H···N interactions connect adjacent molecules into linear chains. nih.gov Furthermore, specific N—H···N interactions lead to the formation of R²₂(12) ring motifs, a common supramolecular synthon in crystal engineering. nih.gov

| D—H···A | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|

| N3—H3A···N1 | 2.27 | 3.129 | 173 |

| N3—H3B···N4 | 2.26 | 3.087 | 160 |

| C10—H10···N4 | 2.53 | 3.455 | 172 |

D: Donor atom; H: Hydrogen atom; A: Acceptor atom.

π-π Stacking Interactions:

Alongside hydrogen bonding, π-π stacking interactions involving the pyrazole and dimethylphenyl rings are critical in stabilizing the crystal structures of these derivatives. mdpi.com These interactions arise from the attractive, noncovalent forces between aromatic rings. The geometry of the stacking, whether face-to-face or offset (slipped), and the interplanar distance are key parameters defining the strength and nature of the interaction.

In many pyrazole derivatives, the crystal packing is reinforced by π···π interactions between adjacent pyrazole or phenyl rings. researchgate.net For example, in some tripodal complexes containing pyrazole units, the alignment of pyrazole rings promotes π-π stacking, with short centroid-to-centroid distances of approximately 3.4 Å, which holds the dimeric structure together. mdpi.com The interplay between hydrogen bonding and π-π stacking is often cooperative, with hydrogen bonds positioning the molecules in an orientation that is favorable for effective π-π overlap. acs.org

| Compound Name |

|---|

| This compound |

| 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile |

| 6-amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile |

Computational and Theoretical Investigations of 5 2,5 Dimethylphenyl 1h Pyrazole 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile at the molecular level. These calculations, primarily rooted in density functional theory, offer a detailed picture of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) has been employed to investigate the structural and electronic properties of pyrazole (B372694) derivatives. nih.govnih.gov For this compound, DFT calculations are used to determine its optimized molecular geometry, vibrational frequencies, and other quantum chemical parameters. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. derpharmachemica.com These studies help in understanding the molecule's stability and are crucial for interpreting experimental data from techniques like FT-IR and NMR spectroscopy. semanticscholar.org The optimized geometry reveals the spatial arrangement of the atoms, including bond lengths, bond angles, and dihedral angles, which are essential for understanding its three-dimensional structure. acu.edu.in

| Parameter | Description |

| Functional | A key component of DFT that approximates the exchange-correlation energy. B3LYP is a widely used hybrid functional. |

| Basis Set | A set of mathematical functions used to represent the electronic wave function. 6-311++G(d,p) is a flexible basis set suitable for organic molecules. |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, providing insights into its shape and conformation. |

| Vibrational Frequencies | Calculated frequencies corresponding to the vibrational modes of the molecule, which can be correlated with experimental infrared and Raman spectra. |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character, while the energy of the LUMO reflects its ability to accept electrons, indicating its electrophilic character. youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov For pyrazole derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the HOMO is expected to be localized on the electron-rich pyrazole and dimethylphenyl rings, while the LUMO may be distributed over the electron-withdrawing nitrile group and the pyrazole ring. nih.gov

| Orbital | Description | Implication for Reactivity |

| HOMO | The highest energy molecular orbital that contains electrons. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO | The lowest energy molecular orbital that does not contain electrons. | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and identifying the regions that are susceptible to electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays different colors to represent varying electrostatic potentials: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the nitrile group, making them potential sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the pyrazole NH and the aromatic rings would exhibit positive potential, indicating them as possible sites for nucleophilic interactions. chemrxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. nih.gov For this compound, MD simulations can be used to explore its conformational landscape and to study the stability of its complexes with target proteins. researchgate.net By simulating the molecule's behavior in a biological environment, MD can help to understand the key interactions that govern its binding affinity and selectivity. nih.gov

In Silico Approaches for Ligand-Target Interactions

In silico methods, particularly molecular docking, are widely used to predict the binding mode and affinity of a ligand to a biological target. nih.gov These computational techniques place the ligand into the binding site of a receptor and score the different poses based on their predicted binding energy. mdpi.com For this compound, molecular docking studies can be performed to identify potential protein targets and to elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. semanticscholar.org These studies are instrumental in rational drug design, helping to prioritize compounds for further experimental testing and to guide the optimization of their structure to improve their pharmacological properties. ej-chem.org

Molecular Docking Studies with Relevant Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

For the broader class of pyrazole derivatives, molecular docking studies have been conducted against a variety of biological targets, including receptor tyrosine kinases, protein kinases, and Epidermal Growth Factor Receptor (EGFR), to screen for potential inhibitors. researchgate.netalrasheedcol.edu.iq These studies typically show that the pyrazole core can form crucial interactions, such as hydrogen bonds and van der Waals forces, within the active sites of these enzymes. rdd.edu.iq However, specific molecular docking analyses, including binding affinity scores and detailed interaction maps for this compound with any particular biological target, have not been reported in the reviewed literature.

Pharmacophore Modeling

Pharmacophore modeling is a method used in drug design to identify the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.comdovepress.com A pharmacophore model can be generated based on the structure of a known ligand-target complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.govijper.orgnih.gov

While pharmacophore models have been developed for various classes of compounds targeting different receptors, no specific pharmacophore models have been published that were either derived from or used to evaluate this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ej-chem.org These models are used to predict the activity of new compounds and to understand which structural features are important for activity. Numerous QSAR studies have been performed on series of 1H-pyrazole derivatives, particularly in the context of their activity as EGFR kinase inhibitors. nih.govnih.govresearchgate.net These studies identify key molecular descriptors that influence the inhibitory activity of the pyrazole scaffold.

Despite the extensive application of QSAR to the pyrazole class of compounds, a specific QSAR model detailing the predictive activity of this compound or its inclusion in the training set of a published model could not be identified.

Drug-Likeness and Pharmacokinetic Predictions

ADME Profiling (Absorption, Distribution, Metabolism, Excretion)

ADME profiling involves the prediction of a compound's absorption, distribution, metabolism, and excretion properties, which are critical for its success as a drug. nih.gov In silico tools are widely used in the early stages of drug discovery to predict these properties and assess a compound's "drug-likeness" based on rules such as Lipinski's Rule of Five. researchgate.netbiointerfaceresearch.com

Computational ADME predictions have been reported for a variety of pyrazole-containing heterocyclic systems, often demonstrating good potential for oral bioavailability and favorable pharmacokinetic profiles. researchgate.netmdpi.comchristuniversity.in However, a specific, published ADME profile and drug-likeness analysis for this compound is not available. Such an analysis would typically involve calculating parameters like those shown in the hypothetical table below, but no source data could be found.

Table 1: Representative ADME and Physicochemical Properties (Hypothetical Data) No specific data is available for this compound. This table is for illustrative purposes only.

| Property | Predicted Value |

|---|---|

| Molecular Weight | Data not available |

| LogP | Data not available |

| Hydrogen Bond Donors | Data not available |

| Hydrogen Bond Acceptors | Data not available |

| Polar Surface Area (PSA) | Data not available |

| Human Intestinal Absorption | Data not available |

| Blood-Brain Barrier (BBB) Permeation | Data not available |

Pharmacological Relevance and Mechanistic Insights of Pyrazole Carbonitrile Derivatives

Anticancer Activity and Cellular Mechanisms

Inhibition of Cell Proliferation

Further experimental investigation is required to elucidate the specific pharmacological profile of 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile.

Induction of Apoptosis

The ability to induce programmed cell death, or apoptosis, in cancer cells is a key mechanism for many chemotherapeutic agents. Several studies have highlighted the potential of pyrazole (B372694) derivatives to trigger this process.

Research on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazoles demonstrated their anticancer activity against the MDA-MB-468 triple-negative breast cancer cell line. waocp.org One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole, induced dose- and time-dependent cell toxicity. waocp.org The mechanism of action was found to involve the generation of reactive oxygen species (ROS) and the subsequent activation of caspase 3, a key executioner in the apoptotic cascade. waocp.org This process was also associated with cell cycle arrest, preventing the proliferation of cancer cells. waocp.org

Furthermore, pyrazole-based compounds designed as Cyclin-Dependent Kinase 2 (CDK2) inhibitors have also been shown to promote apoptosis. rsc.org For instance, certain pyrazole derivatives not only inhibited CDK2 but also induced significant cell cycle arrest at the G1 phase, leading to apoptosis in HCT-116 cell lines. rsc.org Similarly, new pyrazole thiourea (B124793) derivatives have been shown to induce apoptosis in human cancer cells by increasing the expression of tumor necrosis factor receptors and augmenting cleaved caspase 3 levels. researchgate.net

| Compound/Derivative Class | Cell Line | Key Findings | Mechanism |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | IC50 values of 14.97 µM (24h) and 6.45 µM (48h). waocp.org | Induces ROS generation and caspase 3 activation, leading to cell cycle arrest in S phase. waocp.org |

| Pyrazole Benzene (B151609) Sulfonamide Derivative (Compound 4) | HCT-116 (Colon Cancer) | Potent CDK2 inhibitor that promotes apoptosis. rsc.org | Induces significant cell cycle arrest at the G1 phase. rsc.org |

| N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea (Compound 4b) | Human Cancer Cells | Exhibited the highest apoptosis-inducing effect among tested derivatives. researchgate.net | Increased expression of TRAIL-R1/R2, reduced pro-caspase 3, increased cleaved caspase 3, and reduced Akt phosphorylation. researchgate.net |

Kinase Inhibition (e.g., CDK2, c-Src Kinase)

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole derivatives have emerged as a privileged scaffold for the design of potent kinase inhibitors. mdpi.comnih.gov

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) plays a vital role in cell cycle progression, making it an attractive target for cancer therapy. nih.gov A series of novel pyrazole derivatives containing a carbonitrile group have been synthesized and evaluated as CDK2/cyclin A2 enzyme inhibitors. nih.gov Several of these compounds exhibited potent inhibition, with IC50 values in the low micromolar range. For example, compounds identified as 9, 7d, 7a, and 4 in one study displayed IC50 values of 0.96 µM, 1.47 µM, 2.0 µM, and 3.82 µM, respectively. nih.gov Molecular docking studies suggest these compounds bind effectively within the ATP-binding site of CDK2. nih.gov The development of highly selective CDK2 inhibitors is a promising avenue for cancer treatment. wisdomlib.org

c-Src Kinase Inhibition: The Src family of non-receptor tyrosine kinases are involved in regulating cell growth, differentiation, and survival. biointerfaceresearch.com The pyrazole scaffold has been successfully incorporated into inhibitors of these kinases. mdpi.com For instance, the crystal structure of c-Src has been determined in a complex with a 3-aminopyrazole-based inhibitor, providing insight into the binding mode. mdpi.com Novel pyrazoles incorporating a coumarin (B35378) moiety have also been synthesized and, through docking studies, predicted to have tyrosine kinase (Src) inhibition activity. biointerfaceresearch.comresearchgate.net

| Target Kinase | Derivative Class | Inhibitory Concentration (IC50) | Notes |

|---|---|---|---|

| CDK2/cyclin A2 | 5-(benzylamino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile (Compound 9) | 0.96 µM nih.gov | Demonstrates potent inhibition. nih.gov |

| CDK2/cyclin A2 | 5-((4-chlorobenzylidene)amino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile (Compound 7d) | 1.47 µM nih.gov | Shows strong inhibitory activity. nih.gov |

| CDK2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (Compound 4) | 0.24 µM nih.gov | More potent than the reference compound roscovitine. nih.gov |

| c-Src | 3-aminopyrazole-based inhibitor (Compound 3) | - | Crystal structure in complex with c-Src determined, confirming binding. mdpi.com |

Antimicrobial Efficacy

The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogens. mdpi.comnih.govmdpi.commdpi.comnih.gov

Pyrazole carbonitrile derivatives have shown significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. frontiersin.org In one study, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles were synthesized, with one compound showing activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 25.1 µM. nih.gov Another study synthesized novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives that exhibited significant antibacterial activity. frontiersin.org Furthermore, pyrazole derivatives have been developed that are potent against resistant strains; for example, some tethered thiazolo-pyrazole derivatives act as potent anti-MRSA agents with MIC values as low as 4 μg/ml. nih.gov

| Derivative Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles nih.gov | Staphylococcus aureus (MRSA) | 25.1 µM |

| Imidazo-pyridine substituted pyrazoles nih.gov | E. coli, K. pneumoniae, P. aeruginosa | <1 µg/ml (MBC) |

| Thiazolo-pyrazole derivatives nih.gov | Staphylococcus aureus (MRSA) | 4 µg/ml |

| 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)...-3-carbonitrile meddocsonline.org | Streptococcus pneumoniae | 100 µg/mL |

The pyrazole scaffold is a key component in several commercial fungicides and medicinal antifungal agents. nih.gov Research has shown that pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives possess notable antifungal properties against various phytopathogenic fungi. nih.gov One isoxazolol pyrazole carboxylate derivative exhibited an EC50 value of 0.37 μg/mL against Rhizoctonia solani. nih.gov Another study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides found that most of the synthesized compounds displayed moderate to excellent activity against seven types of plant fungi. doaj.org Additionally, a series of 5-amino-3-(benzylthio)-1-(aryl)-1H-pyrazole-4-carbonitriles showed considerable broad-spectrum fungicidal activities. nih.gov

The pyrazole nucleus is present in compounds with known antiviral activity. nih.gov Recent studies have focused on the potential of pyrazole derivatives against coronaviruses. Hydroxyquinoline-pyrazole candidates have demonstrated promising antiviral activity against a range of coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.org Pyranopyrazoles have also been identified as a unique moiety for antiviral drug design. researchgate.net In one study, certain N-acetyl 4,5-dihydropyrazole derivatives were found to be active against the vaccinia virus with a 50% effective concentration (EC50) of 7 µg/ml. researchgate.net

Other Significant Biological Activities

Beyond the activities detailed above, the versatile pyrazole scaffold has been incorporated into molecules with a range of other important biological effects.

Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib (B62257) being a famous example. nih.govnih.gov Studies have shown that novel pyrazole analogues can exhibit significant anti-inflammatory effects. nih.govfrontiersin.org

Anticancer and Antiproliferative Activity: As extensions of their apoptosis-inducing and kinase-inhibiting properties, many pyrazole derivatives show broad antiproliferative activity. nih.govglobalresearchonline.net For example, a pyrazole benzene sulfonamide derivative demonstrated exceptional activity across a panel of 60 NCI cancer cell lines, with a mean growth inhibition of 96.47%. nih.gov

Antioxidant Properties: Certain pyrazole derivatives have been reported to possess antioxidant capabilities, which can be beneficial in combating oxidative stress associated with various diseases. frontiersin.org

Neuroprotective Effects: Some pyrazole-based compounds have been investigated as selective inhibitors of JNK3, a kinase implicated in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole |

| N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea |

| 5-(benzylamino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile |

| 5-((4-chlorobenzylidene)amino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile |

| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile |

| 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-fluoro phenyl) 7,7-dimethyl-5-oxo-1,4,5,6,7,8 -hexahydroquinoline-3-carbonitrile |

| 5-amino-3-(benzylthio)-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Celecoxib |

Insecticidal Activity

The pyrazole scaffold is a key component in a number of commercial insecticides. researchgate.netconicet.gov.ar Phenylpyrazole insecticides, for instance, are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects, leading to central nervous system disruption and mortality. nih.gov While numerous studies have explored the insecticidal properties of various pyrazole derivatives, no specific data on the efficacy or spectrum of activity for this compound has been reported. Research in this area typically involves screening compounds against various insect species and determining metrics such as the median lethal concentration (LC50) or median lethal dose (LD50). Without such studies, the insecticidal potential of this specific compound remains speculative.

Antioxidant Properties

Several studies have highlighted the antioxidant potential of pyrazole derivatives. nih.govmdpi.comresearchgate.netbanglajol.infonih.gov The ability of these compounds to scavenge free radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the radical. The antioxidant capacity is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to scavenge 50% of the DPPH radicals. While various pyrazole derivatives have been synthesized and shown to possess antioxidant activity, specific IC50 values or other quantitative antioxidant data for this compound are not available in the current scientific literature.

Angiotensin Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a major strategy in the management of hypertension. researchgate.net The pyrazole nucleus has been explored as a potential scaffold for the design of novel ACE inhibitors. The inhibitory activity of a compound against ACE is quantified by its IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. Although the ACE inhibitory potential of various heterocyclic compounds, including some pyrazole derivatives, has been investigated, there is no published research detailing the ACE inhibitory activity or IC50 value for this compound. researchgate.netprotocols.io

Neuroprotective Properties

The neuroprotective effects of pyrazole derivatives have also been a subject of interest in the scientific community. nih.gov Research in this area often involves evaluating the ability of compounds to protect neuronal cells from various toxins or oxidative stress. For instance, studies might assess cell viability in the presence of a neurotoxin and the test compound. While some pyrazole-containing compounds have shown promise in preclinical models of neurodegenerative diseases, there is a notable absence of studies specifically investigating the neuroprotective properties of this compound.

Structure Activity Relationship Sar Studies of 5 2,5 Dimethylphenyl 1h Pyrazole 3 Carbonitrile and Its Analogs

Impact of Substituents on Biological Potency and Selectivity

The biological activity of pyrazole-based compounds is highly dependent on the nature and position of various substituents on the heterocyclic ring. mdpi.com Modifications to the aryl moiety, the carbonitrile group, and substitutions at different positions of the pyrazole (B372694) core can dramatically alter potency and selectivity.

The aryl substituent at the C5 position of the pyrazole ring plays a crucial role in the molecule's interaction with biological targets. The 2,5-dimethylphenyl group in the parent compound is a key determinant of its activity.

In general, the substitution pattern on the phenyl ring can significantly modulate the biological activity. For instance, in a series of 3,5-diarylpyrazole derivatives, the nature and position of substituents on the phenyl rings were found to be critical for their inhibitory activity against certain enzymes. researchgate.net The presence of methyl groups, as in the 2,5-dimethylphenyl moiety, can influence the compound's lipophilicity and steric profile. This can, in turn, affect how the molecule fits into the binding pocket of a target protein.

Research on related pyrazole structures has shown that di-substituted phenyl rings can enhance potency. For example, in a study of pyrazole derivatives as potential PDE4 inhibitors, it was found that substitution at the para-position of the phenyl ring, particularly with a methoxy (B1213986) group, was beneficial for inhibitory activity. researchgate.net While not a dimethyl substitution, this highlights the importance of the substitution pattern on the aryl ring. The specific 2,5-dimethyl arrangement likely provides an optimal conformation for binding to its target, potentially through hydrophobic interactions within the binding site.

| Compound/Analog Feature | Effect on Biological Activity |

| 2,5-dimethylphenyl group | Influences lipophilicity and steric interactions, potentially enhancing binding affinity. |

| Para-substituted phenyl ring | Can increase inhibitory activity, as seen with methoxy groups in related pyrazoles. researchgate.net |

| Ortho-substituted phenyl ring | Can be crucial for selectivity, as demonstrated in some JAK1 inhibitors. mdpi.com |

In many heterocyclic compounds, a carbonitrile group is essential for potent biological activity. It can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein. Several studies have highlighted the importance of the carbonitrile moiety in various biologically active pyrazole derivatives. nih.govnih.gov For instance, pyrazole-4-carbonitrile derivatives have been synthesized and shown to possess significant biological activities, underscoring the favorable contribution of the nitrile group. nih.govresearchgate.net

The pyrazole ring has several positions where substitution can occur, and each position offers an opportunity to modulate the compound's properties.

N1 Position: The pyrrole-like nitrogen (N1) is a key site for modification. An unsubstituted N1 position allows the molecule to act as both a hydrogen bond donor and acceptor. mdpi.com Alkylation or arylation at this position removes the hydrogen bond donating capability and can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. pharmablock.com For instance, N-1-alkyl substitution on certain pyrazole derivatives was shown to have a notable effect on their biological response. nih.gov

C3 Position: As discussed, the C3 position is occupied by a carbonitrile group in the parent compound. Replacing this group with other functionalities, such as amides or carboxylic acids, would drastically change the electronic and hydrogen bonding properties, leading to different biological activities.

C4 Position: The C4 position of the pyrazole ring is often a site for electrophilic substitution. mdpi.com Introducing substituents at this position can influence the molecule's shape and electronic properties. In some pyrazole-based inhibitors, substitution at the C4 position was found to influence potency.

C5 Position: This position is occupied by the 2,5-dimethylphenyl group. As detailed in section 6.1.1, modifications to this aryl group are a primary strategy for optimizing activity. Bioisosteric replacement of the aryl group at this position has been explored in related systems to improve properties. nih.gov

| Pyrazole Position | Type of Substitution | Impact on Properties/Activity |

| N1 | Unsubstituted (-NH) | Acts as both H-bond donor and acceptor. mdpi.com |

| Alkyl/Aryl substitution | Abolishes H-bond donor capacity; alters pharmacokinetics. pharmablock.com | |

| C3 | Carbonitrile (-CN) | Electron-withdrawing; potential H-bond acceptor. nih.govnih.gov |

| C4 | Various substituents | Can influence molecular shape and electronics. |

| C5 | Aryl group | Key for target interaction and potency. nih.gov |

Scaffold Hop and Bioisosteric Replacements in Pyrazole Derivatives

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a different scaffold while maintaining similar biological activity. nih.gov This technique is used to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or reduced toxicity. acs.orgnih.gov The pyrazole core itself is often the result of a scaffold hopping approach from other heterocyclic systems to improve physicochemical properties. nih.gov

Bioisosteric replacement is a related concept where a functional group is replaced by another group with similar physical or chemical properties, with the aim of retaining or improving biological activity. cambridgemedchemconsulting.com This is a common strategy in lead optimization. For the 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile scaffold, several bioisosteric replacements could be envisioned:

Pyrazole Core: The pyrazole ring can be replaced by other five-membered heterocycles like imidazole, thiazole, or triazole. acs.org Such replacements have been successfully applied to pyrazole-containing compounds like Rimonabant, leading to new classes of antagonists with retained activity. acs.org

Carbonitrile Group: The nitrile group can be replaced by other small, polar, hydrogen-bond accepting groups.

Aryl Group: The 2,5-dimethylphenyl group could be replaced by other substituted aryl or heteroaryl rings to explore different binding interactions. nih.gov

A notable example involved a shape-based scaffold hopping approach that converted a pyrimidine (B1678525) core to a pyrazole core, resulting in inhibitors with improved physicochemical properties. nih.gov In another instance, pyrazoles were investigated as bioisosteres for amides in the development of enzyme inhibitors. lookchem.com

Elucidation of Key Structural Features for Desired Pharmacological Profiles

Based on the SAR data for pyrazole derivatives, a general pharmacophore model for biological activity can be proposed. The key structural features essential for a desired pharmacological profile often include:

A Central Heterocyclic Scaffold: The pyrazole ring provides a rigid framework for the optimal spatial arrangement of key functional groups. Its ability to engage in hydrogen bonding is often crucial. mdpi.com

A Hydrogen Bond Acceptor at C3: The carbonitrile group is a potent hydrogen bond acceptor and its presence is often critical for anchoring the molecule in the active site of the target protein.

A Substituted Aryl Group at C5: The 2,5-dimethylphenyl group, or similarly substituted aryl moieties, is vital for establishing specific hydrophobic and steric interactions with the target, which contributes significantly to both potency and selectivity. The substitution pattern on this ring can be fine-tuned to optimize these interactions.

A Modifiable N1 Position: The N-H group provides a hydrogen bond donation point. Substitution at this position can be used to modulate physicochemical properties like solubility and metabolic stability without necessarily abolishing activity, depending on the specific target. pharmablock.com

In essence, the this compound scaffold represents a well-optimized combination of these features, making it a potent and specific pharmacological agent. Further optimization would likely involve fine-tuning the substitutions on the phenyl ring, exploring bioisosteric replacements for the nitrile group, or modifying the N1 position to improve pharmacokinetic properties.

Advanced Applications and Future Research Directions

Pyrazole (B372694) Carbonitriles as Versatile Synthetic Intermediates

Pyrazole-containing compounds are highly valued for their applicability and versatility as synthetic intermediates in the creation of a wide range of important chemicals. mdpi.com The pyrazole ring allows for structural modifications at multiple positions, either by starting with diverse reagents or through subsequent functionalization reactions. mdpi.comchim.it The presence of a carbonitrile (cyano) group further enhances this versatility, serving as a key functional handle for various chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to construct new heterocyclic rings. This synthetic utility allows chemists to use pyrazole carbonitriles as building blocks for more complex, fused heterocyclic systems. mdpi.comchim.it For instance, 5-aminopyrazoles are common precursors for synthesizing fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which have significant biological and photophysical properties. mdpi.comchim.itekb.eg The strategic functionalization of the pyrazole core is a primary focus for many research groups aiming to discover novel derivatives and applications. chim.it

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole Intermediates

| Precursor | Fused System | Potential Applications | References |

|---|---|---|---|

| 5-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidines | Anticancer, Enzyme Inhibition, Fluorescence | mdpi.comrsc.org |

| 5-Aminopyrazoles | Pyrazolo[3,4-b]pyridines | Medicinal Chemistry, Material Science | chim.it |

| 5-Aminopyrazole-4-carbonitriles | Pyrazolo-oxindole hybrids | Medicinal Chemistry | mdpi.com |

Potential in Agrochemical Development (e.g., Pest Control Agents)

The pyrazole scaffold is a well-established and highly successful component in the agrochemical industry. clockss.org Pyrazole derivatives have been commercialized as fungicides, herbicides, and insecticides, playing a crucial role in modern crop protection. clockss.orgnih.govrhhz.net The phenylpyrazole class, to which 5-(2,5-dimethylphenyl)-1H-pyrazole-3-carbonitrile belongs, is particularly noteworthy. Fipronil, a broad-spectrum insecticide, is a prominent example that acts as a blocker of the GABA-regulated chloride channel in insects. clockss.orggoogle.com

Research in this area focuses on synthesizing novel pyrazole derivatives and evaluating their biological activities to discover new pesticides with high efficiency, low toxicity, and unique mechanisms of action. rhhz.net Structure-activity relationship (SAR) studies have demonstrated that the type and position of substituents on the pyrazole and phenyl rings significantly influence the compound's pesticidal activity and selectivity. rhhz.net For example, the presence of specific halogenated groups on the phenyl ring is often critical for insecticidal efficacy. The versatility of the pyrazole carbonitrile scaffold allows for systematic modifications to optimize activity against specific agricultural pests, plant diseases, or weeds. researchgate.netrhhz.net

Table 2: Prominent Classes of Pyrazole-Based Agrochemicals

| Class | Function | Mode of Action Example | References |

|---|---|---|---|

| Phenylpyrazoles | Insecticide | GABA-gated chloride channel blocker (e.g., Fipronil) | clockss.org |

| Phenylpyrazoles | Herbicide | Protoporphyrinogen oxidase (Protox) inhibitors | clockss.org |

| Pyrazole Carboxamides | Fungicide | Succinate dehydrogenase inhibitors (SDHIs) | rhhz.net |

Exploration in Material Science (e.g., Luminescent Materials, Dyes)

The unique electronic properties of the pyrazole ring make it an attractive scaffold for the design of functional materials. chim.it Pyrazole derivatives have been investigated for applications as luminescent materials and dyes due to their potential for strong fluorescence, high quantum yields, and good photostability. rsc.orgnih.gov

The synthesis of azo dyes incorporating a pyrazole core is a well-documented application. uob.edu.lynih.govuob.edu.ly These dyes are created by diazotizing an aminopyrazole and coupling it with other active methylene (B1212753) compounds, resulting in materials with distinct color properties that can be used in various industries. mdpi.com

Furthermore, fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, have emerged as promising fluorophores. rsc.org These molecules can exhibit strong blue light emission in the solid state with high quantum yields. rsc.org The photophysical properties of these materials can be tuned through chemical modifications, making them suitable for applications in sensors, bioimaging, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net Coordination complexes involving pyrazole ligands and metal ions, such as Copper(I), have also been shown to possess interesting luminescent properties. soton.ac.uk

Table 3: Photophysical Properties of Selected Pyrazole-Based Materials

| Compound Class | Application | Key Property | References |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Fluorophores | Strong solid-state fluorescence (QY up to 0.63) | rsc.org |

| Pyrazole Azo Dyes | Dyes/Pigments | Tunable color properties for paints | mdpi.com |

| Pyrazolo[4,3-f]thieno[3,2-b]quinoline-10-carbonitriles | Fluorophores | Strong fluorescence | researchgate.net |

| Cu(I) Pyrazole Complexes | Luminescent Materials | Blue to orange emission | soton.ac.uk |

Development of Novel Therapeutic Agents based on Pyrazole Carbonitrile Scaffolds

The pyrazole core is considered a "privileged scaffold" in medicinal chemistry, forming the basis of numerous clinically approved drugs, including the anti-inflammatory agent Celecoxib (B62257) and the erectile dysfunction drug Sildenafil. nih.govnih.gov Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. nih.govnih.govresearchgate.netnih.gov

The pyrazole carbonitrile framework is a key pharmacophore in the design of new therapeutic agents. The ability to introduce a wide variety of substituents at different positions on the pyrazole and phenyl rings allows for the fine-tuning of a compound's biological activity and selectivity for specific protein targets, such as kinases or cyclooxygenase (COX) enzymes. nih.govfrontiersin.org Numerous studies have reported the synthesis of novel pyrazole derivatives and their evaluation against various cancer cell lines, with some compounds showing potent cytotoxic activity. nih.govnih.govmdpi.com The development of pyrazole-based kinase inhibitors is a particularly active area of research for precision oncology. nih.gov

Table 4: Therapeutic Applications of Pyrazole-Based Scaffolds